An In-Depth Technical Guide to 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid: A Novel Scaffold for Drug Discovery
An In-Depth Technical Guide to 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved physicochemical and pharmacological properties. Among these, oxa-spirocycles are of particular interest due to their potential to enhance aqueous solubility and reduce lipophilicity, key attributes for successful drug candidates.[1][2] This technical guide provides a comprehensive overview of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid (CAS Number: 1001907-64-7), a promising yet underexplored building block for the synthesis of novel therapeutics. This document will delve into its chemical properties, propose a detailed synthetic pathway based on analogous structures, and discuss its potential applications in drug discovery, supported by authoritative references.
Introduction: The Significance of Oxa-Spirocycles in Medicinal Chemistry
The quest for novel molecular scaffolds that can access new chemical space and improve upon existing drug candidates is a central theme in drug discovery. Spirocycles, compounds containing two rings connected by a single common atom, offer a rigid and defined three-dimensional geometry that can enhance binding affinity and selectivity to biological targets.[3] The incorporation of oxygen atoms into the spirocyclic framework, creating oxa-spirocycles, has been shown to significantly improve aqueous solubility and decrease lipophilicity.[1][2][4] These properties are highly desirable in drug development as they can lead to improved ADME (absorption, distribution, metabolism, and excretion) profiles.
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid presents a unique combination of a rigid spirocyclic core with a carboxylic acid functional group, making it a versatile building block for the synthesis of a diverse range of derivatives.[5] The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.[6]
Physicochemical Properties
A summary of the key physicochemical properties of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 1001907-64-7 | [5] |
| Molecular Formula | C₇H₁₀O₄ | [5] |
| Molecular Weight | 158.15 g/mol | [5] |
| IUPAC Name | 5,8-dioxaspiro[3.4]octane-2-carboxylic acid | [7] |
| SMILES | C(O)(=O)C1CC2(C1)OCCO2 | [5] |
| InChI Key | PGWGOPXPTJDZKT-UHFFFAOYSA-N | [5] |
| Purity | Typically available at ≥97% | [8] |
| Storage | Room temperature, sealed in a dry environment | [8] |
Proposed Synthetic Pathway
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid.
Experimental Protocol
Stage 1: Synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane
This stage is adapted from a known procedure for the synthesis of the bromo-derivative.[9]
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromocyclobutanone (1 equivalent), ethylene glycol (4 equivalents), and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.2 equivalents) in benzene.
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Ketalization: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing for approximately 12 hours or until no more water is collected.
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Workup: Allow the reaction mixture to cool to room temperature. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 2-Bromo-5,8-dioxaspiro[3.4]octane.[9]
Stage 2: Conversion to 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
This stage employs a standard Grignard carboxylation reaction.[10]
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-Bromo-5,8-dioxaspiro[3.4]octane (1 equivalent) in anhydrous THF to the magnesium suspension. The reaction mixture may require gentle heating to initiate. Maintain a gentle reflux until the magnesium is consumed.
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Carboxylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice. Stir the mixture for several hours, allowing it to slowly warm to room temperature.
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Acidic Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by acidification with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic.
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Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.
Characterization and Spectroscopic Analysis
The structure of the final product should be confirmed by standard spectroscopic methods. While specific data for the target molecule is not published, the following are expected characteristic signals:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclobutane and dioxolane rings, as well as a signal for the methine proton adjacent to the carboxylic acid. The carboxylic acid proton will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the spiro-carbon, the carbonyl carbon of the carboxylic acid, and the various methylene and methine carbons in the ring system.
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 158.15 g/mol .
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid, as well as a sharp, strong absorption for the C=O stretch of the carbonyl group.
Potential Applications in Drug Discovery
The unique structural features of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid make it a valuable building block for the development of novel therapeutic agents.
Scaffold for Novel Chemical Entities
The rigid spirocyclic core can be used to orient appended functional groups in a precise three-dimensional arrangement, which can enhance binding to biological targets. The carboxylic acid provides a versatile handle for the synthesis of libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.
Bioisosteric Replacement
The dioxaspiro[3.4]octane motif can serve as a bioisostere for other cyclic systems, such as cyclopentane or cyclohexane, with the potential advantage of improved physicochemical properties. The incorporation of the oxygen atoms can increase polarity and hydrogen bonding capacity, potentially leading to improved solubility and metabolic stability.[1][2]
Fragment-Based Drug Design
As a relatively small and rigid molecule, 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid is an ideal candidate for fragment-based drug design (FBDD). It can be used to probe the binding pockets of target proteins and serve as a starting point for the development of more potent and selective inhibitors.
Diagram of Potential Derivatization Pathways
Caption: Potential derivatization pathways for 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid.
Conclusion
5,8-Dioxaspiro[3.4]octane-2-carboxylic acid is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure, combined with the favorable physicochemical properties conferred by the oxa-spirocycle motif, makes it an attractive scaffold for the synthesis of novel therapeutic agents. While a dedicated synthetic protocol has not been published, a robust and scalable synthesis can be proposed based on established chemical transformations of analogous compounds. Further exploration of the chemistry and biological activity of derivatives of this scaffold is warranted and holds the potential to yield novel drug candidates with improved pharmacological profiles.
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